

1-Chloro-3,5-dimethoxybenzene physical properties and data

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Compound of Interest

Compound Name: 1-Chloro-3,5-dimethoxybenzene

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An In-depth Technical Guide to 1-Chloro-3,5-dimethoxybenzene

This technical guide provides a comprehensive overview of the physical properties, spectral data, and relevant experimental methodologies for **1-Chloro-3,5-dimethoxybenzene**. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Identity and Descriptors

1-Chloro-3,5-dimethoxybenzene, also known as 5-Chlororesorcinol dimethyl ether, is an aromatic organic compound.^{[1][2]} It serves as a versatile intermediate in the synthesis of pharmaceuticals and other complex organic molecules.^{[1][2]}

| Identifier | Value |
|-------------------|--|
| IUPAC Name | 1-chloro-3,5-dimethoxybenzene[3][4][5][6] |
| CAS Number | 7051-16-3[2][3][4][5][6] |
| Molecular Formula | C ₈ H ₉ ClO ₂ [1][2][3][4][5][7] |
| Molecular Weight | 172.61 g/mol [2][7] |
| Canonical SMILES | <chem>COC1=CC(=CC(=C1)Cl)OC</chem> [1][3][4] |
| InChI Key | WQHNWJBSROXROL-UHFFFAOYSA-N[3][4][5][6] |
| Synonyms | 5-Chloro-1,3-dimethoxybenzene, 5-Chlororesorcinol dimethyl ether, 3,5-Dimethoxychlorobenzene[1][2][4][5] |

Physical and Chemical Properties

The compound typically appears as a white to yellow or pale cream crystalline powder or solid.
[1][2][3][8]

| Property | Value |
|-------------------------|--------------------------------------|
| Melting Point | 31.0 - 38.0 °C[2][3][9] |
| Boiling Point | 234 - 260 °C at 760 mmHg[1][5][7] |
| Density | 1.155 - 1.2 g/cm ³ [1][9] |
| Flash Point | 92.7 - 112.2 °C[1][9] |
| Solubility | Soluble in Methanol[1] |
| Refractive Index | ~1.51[1][9] |
| LogP | 2.36 - 2.99[1][9] |
| Hydrogen Bond Donors | 0[1] |
| Hydrogen Bond Acceptors | 2[1] |

Spectral Data

Spectroscopic data is crucial for the structural confirmation of **1-Chloro-3,5-dimethoxybenzene**.

| Data Type | Description |
|----------------------------|--|
| ¹ H NMR | Spectral data available. [4] |
| ¹³ C NMR | Spectral data available. [10] |
| Mass Spectrometry | Spectral data available. [4] |
| Infrared (IR) Spectroscopy | FTIR and ATR-IR spectra have been recorded. [4] |

Safety and Handling

1-Chloro-3,5-dimethoxybenzene is associated with several hazard classifications.[\[4\]](#)

Hazard Statements:

- H302: Harmful if swallowed.[\[11\]](#)
- H315: Causes skin irritation.[\[4\]](#)[\[11\]](#)
- H317: May cause an allergic skin reaction.[\[11\]](#)
- H319: Causes serious eye irritation.[\[4\]](#)[\[11\]](#)
- H335: May cause respiratory irritation.[\[4\]](#)[\[11\]](#)

Precautionary Measures:

- Handling: Use in a well-ventilated area.[\[11\]](#)[\[12\]](#) Avoid contact with skin, eyes, and clothing by wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[\[11\]](#)[\[13\]](#) Do not eat, drink, or smoke when handling.[\[11\]](#)

- Storage: Store in a cool, dry place with the container tightly sealed.[1][13] Keep away from strong oxidizing agents.[12]
- First Aid: In case of skin contact, wash with plenty of soap and water.[8][13] For eye contact, rinse cautiously with water for several minutes.[12][13] If inhaled, move the person to fresh air.[13] If swallowed, rinse mouth with water and seek medical attention.[13]

Experimental Protocols

While specific, detailed experimental protocols for **1-Chloro-3,5-dimethoxybenzene** are proprietary to individual labs, generalized workflows for its synthesis and analysis can be described.

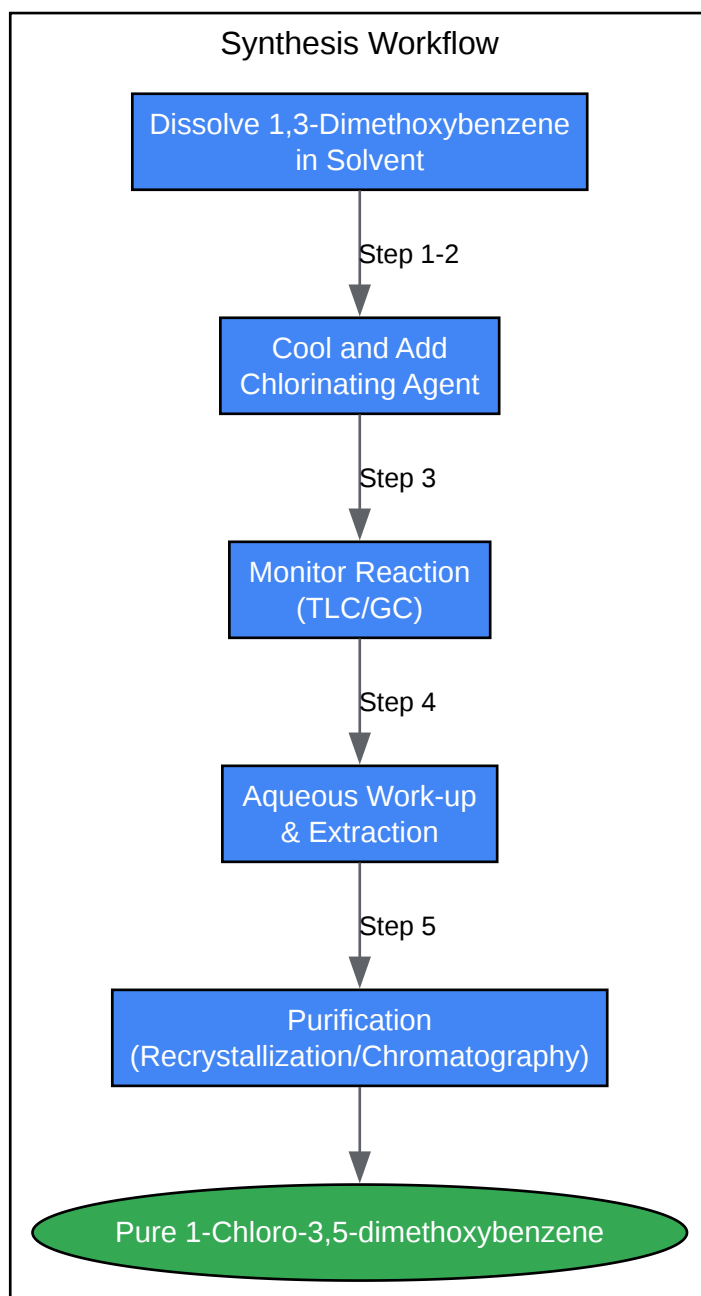
General Synthesis Workflow

The synthesis of chloro-dimethoxybenzene derivatives often involves the reaction of a dimethoxybenzene precursor with a chlorinating agent. A plausible, generalized laboratory-scale synthesis involves electrophilic chlorination of 1,3-dimethoxybenzene.

Methodology:

- Reaction Setup: 1,3-dimethoxybenzene is dissolved in a suitable inert solvent (e.g., a chlorinated solvent) in a reaction flask equipped with a stirrer and addition funnel. The mixture is cooled in an ice bath.
- Chlorination: A chlorinating agent (e.g., N-Chlorosuccinimide) is added portion-wise or as a solution to the cooled mixture while monitoring the internal temperature.
- Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
- Work-up: Upon completion, the reaction mixture is quenched, typically with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to neutralize any remaining chlorinating agent. The organic layer is separated, washed with water and brine, and then dried over an anhydrous salt like magnesium sulfate.

- Purification: The solvent is removed under reduced pressure. The crude product is then purified, commonly by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel to yield pure **1-Chloro-3,5-dimethoxybenzene**.



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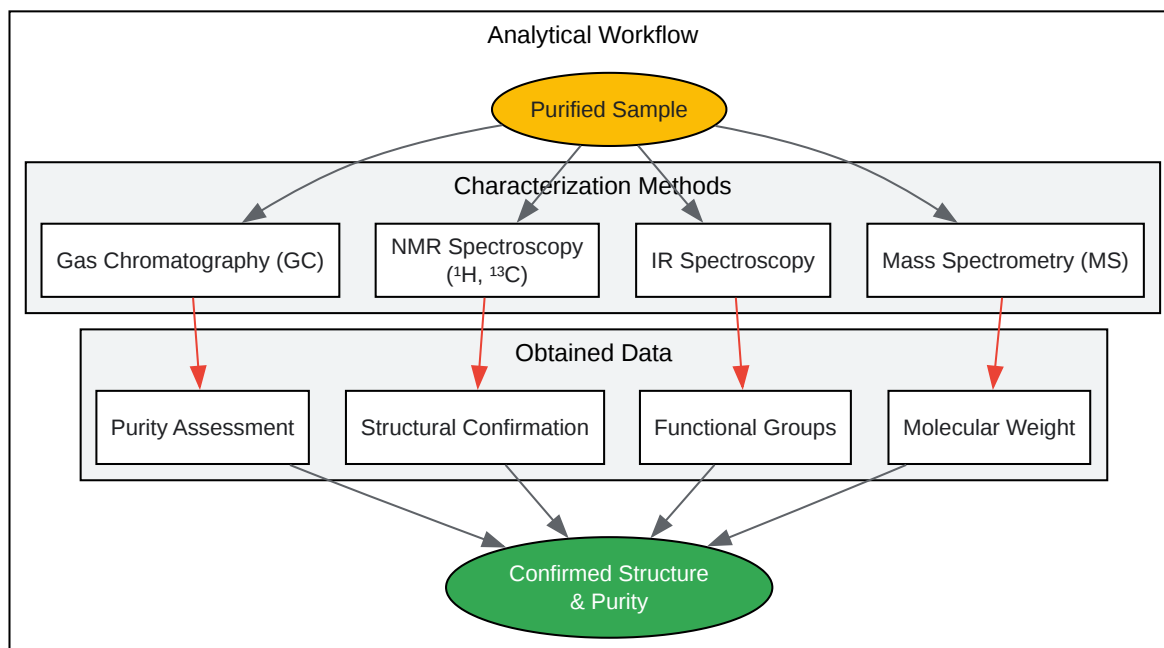
A generalized workflow for the synthesis of **1-Chloro-3,5-dimethoxybenzene**.

Analytical Characterization Workflow

Following synthesis and purification, the identity and purity of the compound must be confirmed.

Methodology:

- **Purity Assessment (GC):** A small sample is dissolved in a volatile solvent and injected into a Gas Chromatograph (GC). The resulting chromatogram indicates the purity level by showing the relative area of the product peak versus any impurity peaks. Purity is often expected to be $\geq 97\%$.^{[2][8]}
- **Structural Elucidation (NMR):** Proton (^1H) and Carbon-13 (^{13}C) Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the chemical structure. The sample is dissolved in a deuterated solvent (e.g., CDCl_3), and the resulting spectra provide information on the chemical environment of each proton and carbon atom.
- **Functional Group Identification (IR):** Infrared (IR) spectroscopy is used to identify characteristic functional groups. The presence of C-O (ether), C-Cl, and aromatic C-H and C=C bonds can be confirmed by their characteristic absorption frequencies.
- **Molecular Weight Confirmation (MS):** Mass Spectrometry (MS) is used to determine the molecular weight of the compound. The analysis will show a molecular ion peak corresponding to the mass of **1-Chloro-3,5-dimethoxybenzene** (172.61 g/mol), confirming its elemental composition.^[4]



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Workflow for the analytical characterization of **1-Chloro-3,5-dimethoxybenzene**.

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